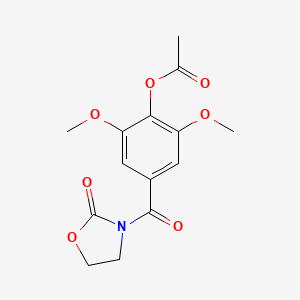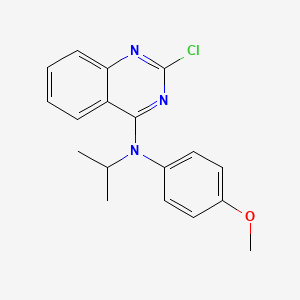
2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with isopropylamine and 4-methoxyaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process can be summarized as follows:
Starting Materials: 2-chloroquinazolin-4-amine, isopropylamine, and 4-methoxyaniline.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions. The temperature is maintained around 80-100°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine: Similar structure but lacks the isopropyl group.
2-chloro-N-isopropylquinazolin-4-amine: Similar structure but lacks the methoxyphenyl group.
2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the isopropyl and methoxyphenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
827030-66-0 |
|---|---|
Fórmula molecular |
C18H18ClN3O |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-chloro-N-(4-methoxyphenyl)-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-12(2)22(13-8-10-14(23-3)11-9-13)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-12H,1-3H3 |
Clave InChI |
YWPRUJPTVYELJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


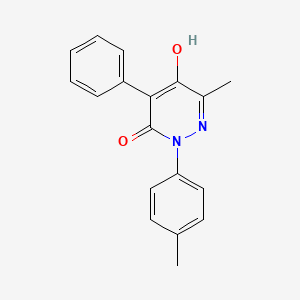
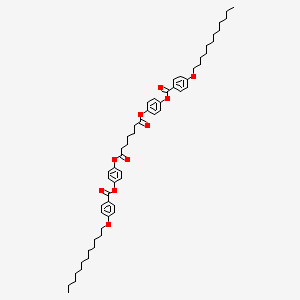
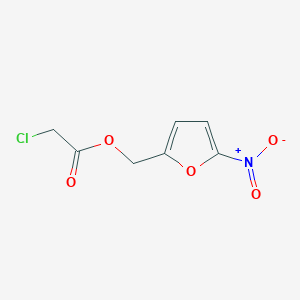
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)

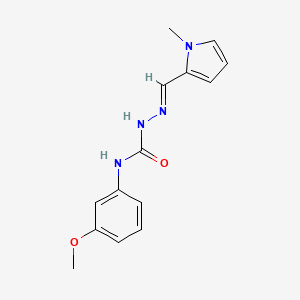
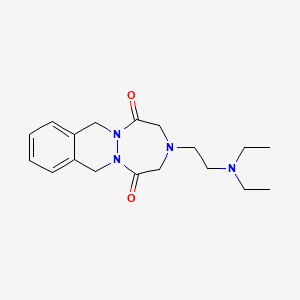

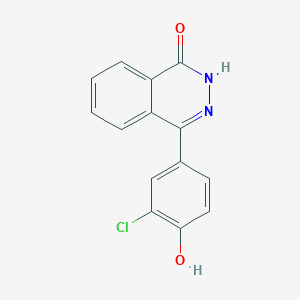

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
